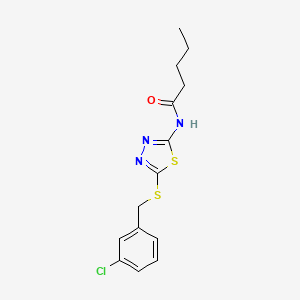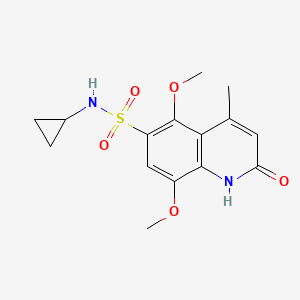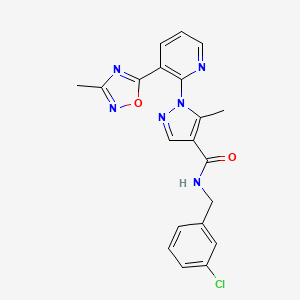![molecular formula C19H31NO3 B11194420 [2-Hydroxy-3-(prop-2-EN-1-yloxy)propyl][(2-methoxyphenyl)methyl](3-methylbutyl)amine CAS No. 1016804-07-1](/img/structure/B11194420.png)
[2-Hydroxy-3-(prop-2-EN-1-yloxy)propyl][(2-methoxyphenyl)methyl](3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include alcohols, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, 2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine may have potential therapeutic applications. Research is ongoing to explore its effects on various diseases and conditions, including its potential as a drug candidate.
Industry
In industry, this compound can be used in the production of polymers, coatings, and adhesives. Its unique properties make it suitable for various industrial applications, including the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine include:
- 2-Hydroxy-3-phenoxypropyl acrylate
- 3-Phenoxy-2-hydroxypropyl acrylate
Uniqueness
What sets 2-Hydroxy-3-(prop-2-EN-1-yloxy)propylmethylamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can offer advantages over other similar compounds in terms of reactivity, stability, and functionality.
Properties
CAS No. |
1016804-07-1 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl-(3-methylbutyl)amino]-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C19H31NO3/c1-5-12-23-15-18(21)14-20(11-10-16(2)3)13-17-8-6-7-9-19(17)22-4/h5-9,16,18,21H,1,10-15H2,2-4H3 |
InChI Key |
ALBJHVKFJJPSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CC1=CC=CC=C1OC)CC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11194345.png)
![3-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11194348.png)
![Ethyl 7-(2-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11194350.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11194353.png)

![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11194364.png)
![N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11194365.png)
![8-Bromo-3,3'-dimethyl-1'-phenyl-1,1',2,3,4,4A,5',6-octahydrospiro[pyrazino[1,2-A]quinoline-5,4'-pyrazol]-5'-one](/img/structure/B11194375.png)

![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194397.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11194400.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11194401.png)
![N-(4-ethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194410.png)
